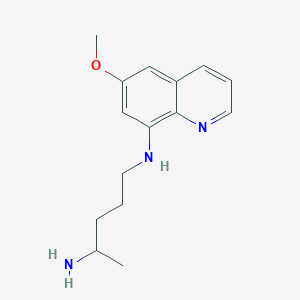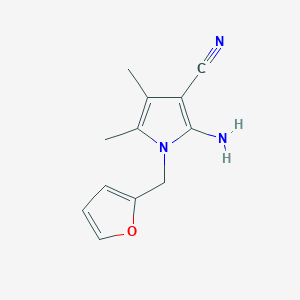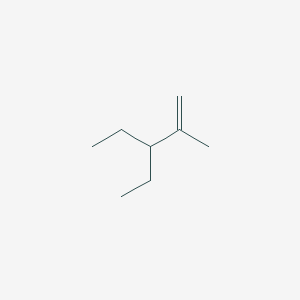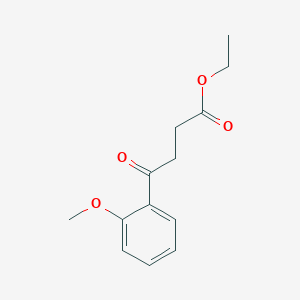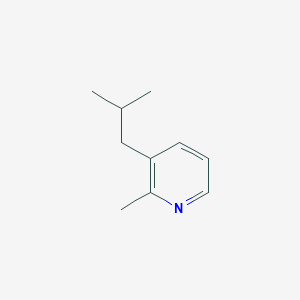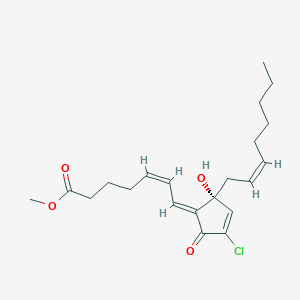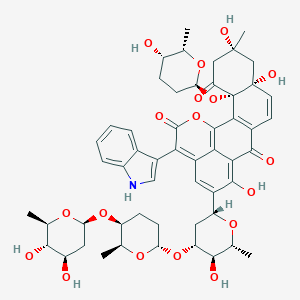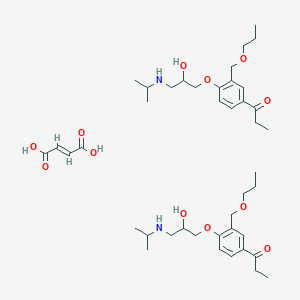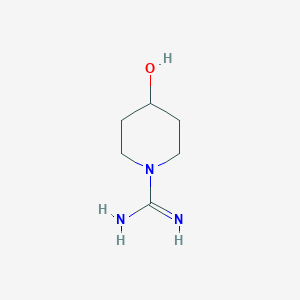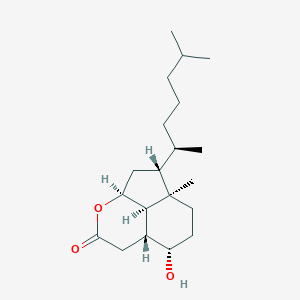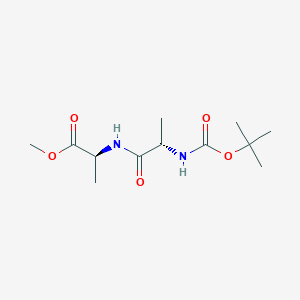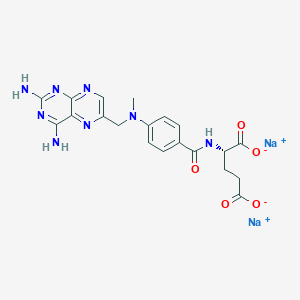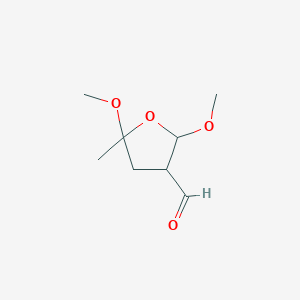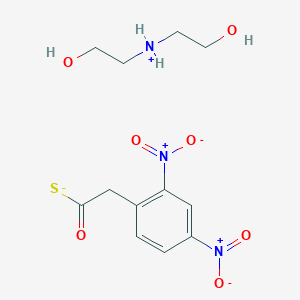
Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate, also known as BDT, is a compound that has been widely used in scientific research. It is a salt that is commonly used in the synthesis of organic compounds and has been used in various scientific studies due to its unique properties.
Wirkmechanismus
Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate is a thiol-reactive compound that can react with cysteine residues in proteins. It has been shown to inhibit the activity of several enzymes, including caspases and protein tyrosine phosphatases. Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate can also react with glutathione, a key antioxidant in cells, and can deplete cellular glutathione levels.
Biochemische Und Physiologische Effekte
Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, and has been shown to have anti-tumor properties. Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate can also induce oxidative stress and can cause DNA damage in cells. In addition, Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate has been shown to have neurotoxic effects in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate in lab experiments is its high yield in synthesis. It is also a relatively stable compound, making it easy to handle in experiments. However, one of the limitations of using Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate is its reactivity with thiol-containing compounds, which can lead to non-specific effects in experiments.
Zukünftige Richtungen
There are several future directions for research related to Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate. One area of research is to further investigate its mechanism of action and its effects on cellular signaling pathways. Another area of research is to explore its potential as an anti-cancer agent and to investigate its effects on cancer cells in vivo. In addition, there is a need to develop more specific thiol-reactive compounds that can be used in experiments without causing non-specific effects.
Conclusion
In conclusion, Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate is a compound that has been widely used in scientific research due to its unique properties. It is a thiol-reactive compound that can react with cysteine residues in proteins and has been used in various studies related to biochemistry, pharmacology, and toxicology. While it has several advantages in lab experiments, it also has limitations due to its reactivity with thiol-containing compounds. There are several future directions for research related to Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate, including investigating its mechanism of action and exploring its potential as an anti-cancer agent.
Synthesemethoden
Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate can be synthesized by reacting 2,4-dinitrophenyl ethanethiol with bis(2-hydroxyethyl)amine. The reaction takes place in an aqueous solution and the resulting product is a white crystalline solid. The yield of the reaction is high, making it an efficient method for synthesizing Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate.
Wissenschaftliche Forschungsanwendungen
Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of organic compounds and has been used in various studies related to biochemistry, pharmacology, and toxicology. Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate has been used as a spectroscopic probe to study protein-ligand interactions, and has been used in studies related to enzyme kinetics.
Eigenschaften
CAS-Nummer |
105892-21-5 |
|---|---|
Produktname |
Bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate |
Molekularformel |
C12H17N3O7S |
Molekulargewicht |
363.35 g/mol |
IUPAC-Name |
bis(2-hydroxyethyl)azanium;2-(2,4-dinitrophenyl)ethanethioate |
InChI |
InChI=1S/C8H6N2O5S.C4H11NO2/c11-8(16)3-5-1-2-6(9(12)13)4-7(5)10(14)15;6-3-1-5-2-4-7/h1-2,4H,3H2,(H,11,16);5-7H,1-4H2 |
InChI-Schlüssel |
GPYBLXMDNWNDNB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(=O)[S-].C(CO)[NH2+]CCO |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC(=O)[S-].C(CO)[NH2+]CCO |
Synonyme |
2-(2,4-dinitrophenyl)sulfanylacetic acid, 2-(2-hydroxyethylamino)ethan ol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol](/img/structure/B12177.png)
